GLPG0187 (CAS: 1320346-97-1) is a potent, non-peptide, broad-spectrum antagonist of RGD-binding integrin receptors. Unlike first-generation cyclic peptide inhibitors, GLPG0187 acts as a pan-αV and α5β1 inhibitor, providing comprehensive blockade of integrin-mediated signaling pathways implicated in tumor metastasis, angiogenesis, and fibrosis . Its small-molecule architecture (MW 595.71) ensures high solubility in standard organic solvents and facilitates versatile formulation strategies for both high-throughput in vitro screening and complex in vivo disease modeling, making it a highly reliable tool compound for advanced preclinical procurement.
Substituting GLPG0187 with narrow-spectrum integrin inhibitors (such as the cyclic peptide cilengitide) or generic RGD peptides frequently compromises experimental outcomes in complex tissue models. Because fibrotic and metastatic microenvironments rely on redundant integrin signaling, selective αvβ3/αvβ5 inhibitors fail to achieve complete pathway blockade, leading to compensatory tumor growth or incomplete fibrotic suppression [1]. Furthermore, substituting a small-molecule antagonist with cyclic peptides introduces batch-to-batch variability, peptide degradation risks, and restricted formulation options, fundamentally altering pharmacokinetic profiles and reproducibility in long-term in vivo assays .
GLPG0187 demonstrates a comprehensive nanomolar inhibition profile across six key RGD integrins, with IC50 values of 1.3 nM (αvβ1), 3.7 nM (αvβ3), 2.0 nM (αvβ5), 1.4 nM (αvβ6), 1.2 nM (αvβ8), and 7.7 nM (α5β1) . In contrast, the clinical benchmark cilengitide is primarily restricted to αvβ3 and αvβ5, leaving critical fibrotic and metastatic pathways (like αvβ1 and αvβ6) unblocked[1].
| Evidence Dimension | Integrin IC50 Profile |
| Target Compound Data | 1.2 - 7.7 nM across six αV and α5β1 integrins |
| Comparator Or Baseline | Cilengitide (Selective for αvβ3/αvβ5 only) |
| Quantified Difference | Pan-αV coverage vs. narrow-spectrum blockade |
| Conditions | Solid-phase receptor binding assay |
Procurement of a pan-integrin antagonist prevents compensatory signaling in complex disease models, ensuring robust target engagement where selective inhibitors fail.
As a non-peptide small molecule, GLPG0187 exhibits exceptional processability for high-throughput and in vivo applications, achieving stable stock solutions up to 500 mg/mL (839.32 mM) in anhydrous DMSO with mild warming (50°C) and sonication . This heavily contrasts with cyclic peptide inhibitors, which often require specialized handling to prevent aggregation and have lower practical solubility limits, complicating the preparation of high-dose in vivo suspensions (e.g., 5 mg/mL in CMC-Na).
| Evidence Dimension | Maximum DMSO Solubility |
| Target Compound Data | 500 mg/mL (839.32 mM) |
| Comparator Or Baseline | Standard cyclic RGD peptides (Typically <50 mg/mL, prone to aggregation) |
| Quantified Difference | >10-fold higher stock concentration capacity |
| Conditions | Anhydrous DMSO, 50°C warming + ultrasonication |
High solubility and small-molecule stability streamline formulation workflows and reduce the risk of precipitation in dosing vehicles, ensuring reproducible delivery in critical assays.
GLPG0187 effectively blocks bone marrow invasion and osteoclastic bone resorption, which are hallmarks of metastatic prostate cancer. In murine cancer models, continuous administration of GLPG0187 significantly inhibited the de novo formation and progression of bone and visceral metastases, directly reducing serum CTX (C-terminal telopeptide) levels—a quantitative marker of bone resorption—independent of the dose given [1]. Narrow-spectrum inhibitors often fail to achieve this dual anti-angiogenic and anti-osteoclastic efficacy due to incomplete integrin coverage[1].
| Evidence Dimension | Bone metastasis progression and serum CTX |
| Target Compound Data | Significant reduction in bone tumor burden and serum CTX |
| Comparator Or Baseline | Vehicle / Narrow-spectrum IRAs (Uninhibited progression) |
| Quantified Difference | Comprehensive blockade of metastatic bone invasion |
| Conditions | Murine prostate/breast cancer metastasis models |
For researchers modeling late-stage metastatic disease, GLPG0187 provides a validated, clinically relevant tool to quantify bone burden reduction.
GLPG0187 selectively targets the metastatic cascade by suppressing epithelial-mesenchymal transition (EMT) and cellular migration in PC-3M-Pro4/luc prostate cancer cells in a dose-dependent manner, without exerting non-specific cytotoxic effects on baseline cell growth . It actively increases the E-cadherin/vimentin ratio, driving cells toward a sessile, epithelial phenotype . This distinguishes it from generic cytotoxic agents that confound migration assay readouts through generalized cell death.
| Evidence Dimension | EMT Marker Expression (E-cadherin/vimentin ratio) |
| Target Compound Data | Dose-dependent increase in E-cadherin/vimentin ratio |
| Comparator Or Baseline | Generic cytotoxic agents (Confounding cell death) |
| Quantified Difference | Specific migration/EMT blockade without baseline growth inhibition |
| Conditions | PC-3M-Pro4/luc cell migration assays |
Procuring an agent that uncouples migration inhibition from general cytotoxicity is critical for accurately quantifying anti-metastatic mechanisms in vitro.
GLPG0187 is a highly suitable choice for studies requiring complete blockade of the RGD-integrin signaling network, particularly when investigating compensatory integrin upregulation in fibrotic and tumor microenvironments where selective inhibitors like cilengitide fail [1].
Due to its proven ability to lower serum CTX levels and inhibit osteoclastic bone resorption, GLPG0187 is highly suited for formulating oral or systemic suspensions in murine models of advanced prostate and breast cancer bone metastasis [1].
The compound’s high DMSO solubility and specific mechanism of action (increasing E-cadherin/vimentin ratios without baseline cytotoxicity) make it an ideal reference standard for in vitro screens targeting the epithelial-mesenchymal transition .
For drug discovery programs developing next-generation small-molecule integrin inhibitors, GLPG0187 serves as a critical, stable, non-peptide benchmark, avoiding the handling and stability artifacts associated with cyclic peptide standards [1].